Pentafluorobenzonitrile (CAS 773-82-0): A Comprehensive Technical Guide for Advanced Synthesis
Pentafluorobenzonitrile (CAS 773-82-0): A Comprehensive Technical Guide for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of a Perfluorinated Building Block
Pentafluorobenzonitrile (PFBN), with CAS registry number 773-82-0, is a highly versatile fluorinated aromatic compound that has become an indispensable tool in modern organic synthesis.[1][2] Its structure, a benzene ring fully substituted with five fluorine atoms and a nitrile group, imparts a unique combination of chemical stability, reactivity, and electronic properties.[1][3] The strong electron-withdrawing nature of the fluorine atoms and the nitrile group renders the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This inherent reactivity, coupled with the metabolic stability often conferred by fluorine atoms, makes PFBN a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and fluorinated polymers.[1][6][7] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of Pentafluorobenzonitrile, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
Pentafluorobenzonitrile is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][3] Its high degree of fluorination significantly influences its physical properties, such as its boiling point, density, and solubility.
Table 1: Physicochemical Properties of Pentafluorobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 773-82-0 | [3][8] |
| Molecular Formula | C₇F₅N | [3][8] |
| Molecular Weight | 193.07 g/mol | [1][8] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 162-164 °C | [1] |
| Melting Point | 2.4 °C | [1] |
| Density | 1.532 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.442 | [1] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [5] |
| Solubility | Insoluble in water | [9] |
The spectroscopic signature of Pentafluorobenzonitrile is well-defined and serves as a crucial tool for its identification and characterization. Key spectroscopic data are summarized below.
Spectroscopic Data:
-
¹⁹F NMR: The ¹⁹F NMR spectrum is characteristic of a pentafluorophenyl group and provides definitive structural confirmation.
-
¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached fluorine atoms and the nitrile group.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹. Other characteristic peaks arise from the C-F and aromatic C=C stretching vibrations.[8][10]
-
Mass Spectrometry (MS): The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 193.[8][11]
Synthesis of Pentafluorobenzonitrile
The most common and economically viable industrial synthesis of Pentafluorobenzonitrile involves the halogen exchange (HALEX) reaction of pentachlorobenzonitrile with a fluoride salt, typically potassium fluoride (KF).[7][12] This reaction is usually carried out at high temperatures in a polar aprotic solvent or, in some processes, without a solvent.[12]
Figure 1: General scheme for the synthesis of Pentafluorobenzonitrile via halogen exchange.
Experimental Protocol: Synthesis of Pentafluorobenzonitrile from Pentachlorobenzonitrile [7][12]
-
Reactant Preparation: In a suitable high-pressure reactor equipped with a mechanical stirrer and a condenser, add pentachlorobenzonitrile, a high-boiling point solvent (such as sulfolane or benzonitrile), and a dehydrating agent.
-
Azeotropic Dehydration: Heat the mixture to reflux to remove any residual water azeotropically.
-
Fluorination: After cooling, add spray-dried potassium fluoride and a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to the reactor.
-
Reaction: Heat the reaction mixture to a temperature between 170 °C and 230 °C and maintain it for several hours with vigorous stirring.[7] The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove the inorganic salts (KCl and unreacted KF).
-
Purification: The filtrate is then subjected to fractional distillation under vacuum to isolate the pure Pentafluorobenzonitrile product. The product is typically obtained as a fraction boiling at 66-74 °C under 30 mmHg vacuum.[7]
Chemical Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the pentafluorophenyl ring makes it exceptionally reactive towards nucleophiles. The primary mode of reactivity for Pentafluorobenzonitrile is nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile.[4]
Due to the strong activating effect of the nitrile group, the fluorine atom at the para (C-4) position is the most susceptible to nucleophilic attack.[4] This high regioselectivity is a key feature that makes PFBN a valuable synthetic intermediate.
Figure 2: General mechanism of the SNAr reaction of Pentafluorobenzonitrile.
A wide variety of nucleophiles can be employed in SNAr reactions with Pentafluorobenzonitrile, including:
-
O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.[4]
-
N-Nucleophiles: Ammonia, primary and secondary amines, and anilines.[4]
-
S-Nucleophiles: Thiolates.
-
C-Nucleophiles: Carbanions and organometallic reagents.[4]
Experimental Protocol: A Typical SNAr Reaction with an Amine
This protocol describes the synthesis of a 4-amino-2,3,5,6-tetrafluorobenzonitrile derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Pentafluorobenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Nucleophile: Add the amine (1 to 1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) to the solution. The base is used to neutralize the HF that is formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development and Materials Science
The unique properties of Pentafluorobenzonitrile make it a valuable building block in several high-tech industries.
Pharmaceutical and Agrochemical Synthesis
The introduction of a fluorinated aromatic ring can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1] The fluorine atoms can block metabolic pathways and improve the lipophilicity of the molecule, leading to better cell membrane permeability.[1] PFBN is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it is a precursor in the synthesis of the antibiotic Moxifloxacin and the agricultural chemical Fenfluthrin.[7][13]
Liquid Crystals and Advanced Materials
Pentafluorobenzonitrile is used in the synthesis of liquid crystal materials for display technologies.[1][6] The high polarity and unique electronic properties of the pentafluorophenyl group contribute to the desired mesomorphic and electro-optical properties of liquid crystals.[1] Furthermore, PFBN is a monomer used in the production of high-performance fluorinated polymers, such as poly(ether nitrile)s.[14][15] These polymers exhibit excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in the electronics and aerospace industries.[2][15]
Safety and Handling
Pentafluorobenzonitrile is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[16][17] It can cause skin and eye irritation.[16] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16] Incompatible materials include strong oxidizing agents.[16]
Conclusion
Pentafluorobenzonitrile is a cornerstone of modern fluorine chemistry, offering a unique combination of reactivity and stability. Its predictable regioselectivity in nucleophilic aromatic substitution reactions makes it an invaluable tool for the synthesis of complex molecules with tailored properties. For researchers and professionals in drug development and materials science, a thorough understanding of the properties, synthesis, and reactivity of Pentafluorobenzonitrile is essential for leveraging its full potential in creating innovative and high-performance products.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET - Pentafluorobenzonitrile.
- Journal of the Chemical Society C: Organic. (n.d.). Polyfluoroarenes. Part XVII. Some reactions of pentafluorobenzonitrile. RSC Publishing.
- Santa Cruz Biotechnology. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile Material Safety Data Sheet.
- CymitQuimica. (n.d.). CAS 773-82-0: Pentafluorobenzonitrile.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - Pentafluorobenzonitrile.
-
National Center for Biotechnology Information. (n.d.). Pentafluorobenzonitrile. PubChem. Retrieved from [Link]
- (n.d.).
- Chem-Impex. (n.d.). Pentafluorobenzonitrile.
- Google Patents. (n.d.). JPS60184057A - Preparation of pentafluorobenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile: Properties, Applications, and Its Role as a Key Intermediate.
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, pentafluoro- (CAS 773-82-0). Retrieved from [Link].
- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile 99% 773-82-0.
- Ambeed. (n.d.). 773-82-0|2,3,4,5,6-Pentafluorobenzonitrile.
- Google Patents. (n.d.). CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.
- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0.
- Tamborski, C. (1966). FLUOROAROMATIC CHEMISTRY: SYNTHESIS, PROPERTIES, AND APPLICATIONS OF CERTAIN POLYFLUOROARYL- ORGANOMETALLIC COMPOUNDS. DTIC.
- ChemicalBook. (2025, September 25). Pentafluorobenzonitrile | 773-82-0.
- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0.
- Kimura, K., et al. (2001). Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s Derived from 2,3,4,5,6-Pentafluorobenzonitrile. Polymer Journal, 33(3), 290-296.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Polyfluorocarbanion chemistry. Part III. Reaction of hexafluoropropene with pentafluorobenzonitrile. RSC Publishing.
- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 18). Exploring the Catalytic Power of Pentafluorobenzonitrile in Modern Organic Synthesis.
- Midas Pharma. (n.d.). Pentafluorobenzonitrile.
- CymitQuimica. (n.d.). Pentafluorobenzonitrile.
-
National Center for Biotechnology Information. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC - NIH. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Pentafluorobenzonitrile, 99% 5 g | Buy Online.
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 28). Perfluorocycloparaphenylenes. PMC - NIH. Retrieved from [Link]
- The Royal Society of Chemistry. (2022).
- (n.d.). pentafluorobenzonitrile.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis.
- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 773-82-0: Pentafluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 4. Polyfluoroarenes. Part XVII. Some reactions of pentafluorobenzonitrile - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]
- 8. Pentafluorobenzonitrile | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentafluorobenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Benzonitrile, pentafluoro- [webbook.nist.gov]
- 11. Benzonitrile, pentafluoro- [webbook.nist.gov]
- 12. JPS60184057A - Preparation of pentafluorobenzonitrile - Google Patents [patents.google.com]
- 13. Pentafluorobenzonitrile [midas-pharma.com]
- 14. 2,3,4,5,6-五氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.ie [fishersci.ie]
